![molecular formula C21H26BrN3O B11945553 N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide CAS No. 1172851-06-7](/img/structure/B11945553.png)
N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide
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Overview
Description
N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide is a complex organic compound with the molecular formula C21H26BrN3O This compound is known for its unique structure, which includes a quinoline ring system substituted with a methoxyphenyl group and a trimethylated ethanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide typically involves multiple steps One common method starts with the preparation of the quinoline core, which is then functionalized with a methoxyphenyl group
Preparation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Functionalization with Methoxyphenyl Group: The quinoline core is then reacted with 4-methoxyphenylboronic acid in a Suzuki coupling reaction, using a palladium catalyst and a base such as potassium carbonate.
Introduction of Trimethylated Ethanediamine Moiety: The final step involves the reaction of the functionalized quinoline with N,N,N-trimethylethylenediamine in the presence of a suitable solvent and a hydrobromic acid source to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that quinoline derivatives, including N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide, exhibit notable antimicrobial properties. A study demonstrated that similar compounds show efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives with quinoline moieties have demonstrated cytotoxic effects on human breast cancer cells, indicating that this compound could be further investigated for its potential as an anticancer agent .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of certain quinoline derivatives. The compound's ability to cross the blood-brain barrier may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can enhance neuronal survival and reduce oxidative stress .
Material Science
Mechanism of Action
The mechanism of action of N1-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-dimethyl-1,2-ethanediamine: Similar structure but lacks the trimethylation on the ethanediamine moiety.
N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.
Uniqueness
N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the hydrobromide salt enhances its solubility and stability, making it more suitable for certain applications compared to its hydrochloride counterpart.
Biological Activity
N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
- Molecular Weight : 394.31 g/mol
- CAS Number : 1172851-06-7
- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : It has shown potential as an antitumor agent, particularly through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Inhibition of Tubulin Polymerization : Similar to known antimitotic agents, this compound may disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoline moiety significantly influence the biological activity. For instance, the presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity and cellular uptake, thereby increasing its efficacy against target cells .
Study 1: Antimicrobial Evaluation
In a study assessing antimicrobial properties, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .
Study 2: Antitumor Activity
A comprehensive evaluation involving various tumor cell lines revealed that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 25 µM. The mechanism was primarily attributed to the disruption of microtubule formation, similar to established chemotherapeutic agents .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
MCF-7 (Breast Cancer) | 25 |
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that while the compound exhibits potent biological activities, it also presents cytotoxic effects at higher concentrations. Further studies are necessary to evaluate its safety profile comprehensively.
Properties
CAS No. |
1172851-06-7 |
---|---|
Molecular Formula |
C21H26BrN3O |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N'-[2-(4-methoxyphenyl)quinolin-4-yl]-N,N,N'-trimethylethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C21H25N3O.BrH/c1-23(2)13-14-24(3)21-15-20(16-9-11-17(25-4)12-10-16)22-19-8-6-5-7-18(19)21;/h5-12,15H,13-14H2,1-4H3;1H |
InChI Key |
ZSQIDBMFFCQGOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br |
Origin of Product |
United States |
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